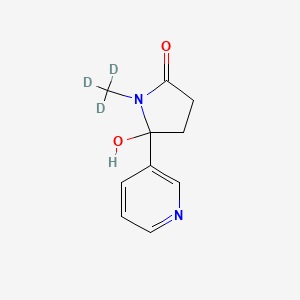
N-Methyl-gamma-oxo-3-pyridinebutanamide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl- compounds are a class of organic compounds where a methyl group is attached to a nitrogen atom. These compounds are significant in various fields due to their unique chemical properties and wide range of applications. One of the most well-known N-Methyl- compounds is N-Methyl-2-pyrrolidone, which is used extensively as a solvent in the petrochemical, polymer, and battery industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl- compounds can be synthesized through several methods. One common method is the direct reductive N-methylation of nitro compounds. This process involves the reduction of nitro compounds followed by methylation using various methylating agents such as methanol, dimethyl sulfoxide, formaldehyde, and carbon dioxide . Another method involves the N-methylation of secondary amines under solvent-free ball milling conditions, which is an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of N-Methyl- compounds often involves the reaction of primary amines with methylating agents. For example, N-Methyl-2-pyrrolidone is produced by treating gamma-butyrolactone with methylamine . This method is preferred due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl- compounds undergo various types of chemical reactions, including:
Oxidation: N-Methyl- compounds can be oxidized to form N-oxides.
Reduction: Reduction of nitro compounds to amines followed by methylation.
Substitution: N-Methyl- compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas, hydrosilanes, and hydroboranes are used.
Substitution: Methylating agents like methyl iodide and dimethyl sulfate are commonly used.
Major Products Formed
The major products formed from these reactions include N-methylamines, N-methylamides, and N-methylpyrrolidones, depending on the starting materials and reaction conditions .
Aplicaciones Científicas De Investigación
N-Methyl- compounds have a wide range of applications in scientific research:
Chemistry: Used as solvents and intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers, resins, and as solvents in battery manufacturing.
Mecanismo De Acción
The mechanism of action of N-Methyl- compounds varies depending on their specific application. For instance, N-Methyl-2-pyrrolidone acts as a solvent by dissolving a wide range of materials due to its dipolar aprotic nature . In pharmaceuticals, N-Methyl- compounds like methylphenidate function as norepinephrine and dopamine reuptake inhibitors, increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Comparación Con Compuestos Similares
N-Methyl- compounds can be compared with other similar compounds such as N-methylol compounds and N,N-dimethyl compounds. While N-methylol compounds contain a hydroxymethyl group attached to the nitrogen atom, N,N-dimethyl compounds have two methyl groups attached to the nitrogen atom. N-Methyl- compounds are unique due to their single methyl group, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- N-Methylol compounds
- N,N-Dimethyl compounds
- N-Methylmorpholine
N-Methyl- compounds are versatile and widely used in various fields due to their unique chemical properties and reactivity. Their preparation methods, chemical reactions, and applications make them valuable in both scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
5-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-9(13)4-5-10(12,14)8-3-2-6-11-7-8/h2-3,6-7,14H,4-5H2,1H3/i1D3 |
Clave InChI |
BBNHNZGTKSWIHD-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C(=O)CCC1(C2=CN=CC=C2)O |
SMILES canónico |
CN1C(=O)CCC1(C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


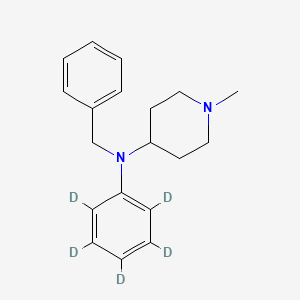
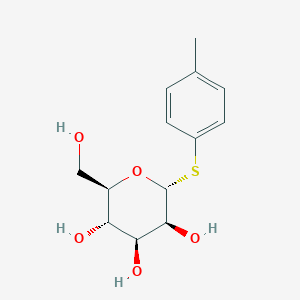

![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
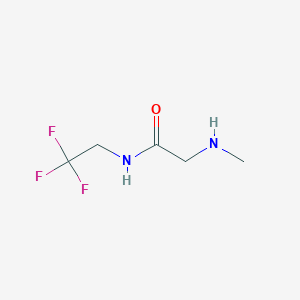
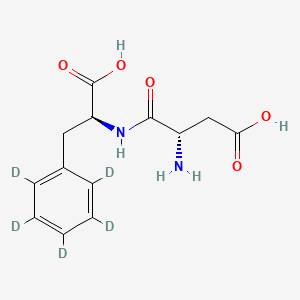
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
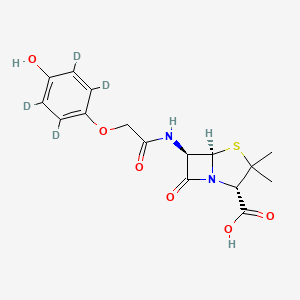
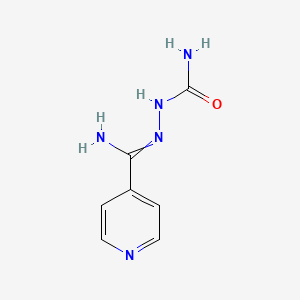
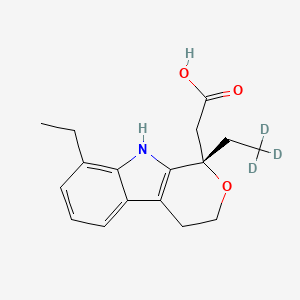
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
